molecular formula C15H12Cl2N2O B151102 10,11-Dichloro-10,11-dihydro-5H-dibenz[b,f]azepine-5-carboxamide CAS No. 59690-98-1

10,11-Dichloro-10,11-dihydro-5H-dibenz[b,f]azepine-5-carboxamide

Número de catálogo: B151102
Número CAS: 59690-98-1
Peso molecular: 307.2 g/mol
Clave InChI: DJQKHJIGURUVKD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

10,11-Dichloro-10,11-dihydro-5H-dibenz[b,f]azepine-5-carboxamide is a dibenzazepine derivative characterized by two chlorine atoms at the 10,11-positions of its heterocyclic ring. These analogs share the dibenzazepine core but differ in substituents at the 10,11-positions, which critically influence their pharmacological properties, metabolic stability, and clinical applications .

Propiedades

IUPAC Name

5,6-dichloro-5,6-dihydrobenzo[b][1]benzazepine-11-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N2O/c16-13-9-5-1-3-7-11(9)19(15(18)20)12-8-4-2-6-10(12)14(13)17/h1-8,13-14H,(H2,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJQKHJIGURUVKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C(C3=CC=CC=C3N2C(=O)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Reaction Conditions and Mechanism

  • N-Protection : Iminodibenzyl is treated with acetyl chloride in dichloromethane to form the N-acetyl derivative, preventing undesired side reactions during chlorination.

  • Radical Chlorination : The protected intermediate undergoes radical-initiated chlorination using N-chlorosuccinimide (NCS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride at 80°C. This step selectively introduces chlorine atoms at the 10 and 11 positions via a free-radical mechanism.

  • Deprotection : Hydrolysis with aqueous hydrochloric acid removes the acetyl group, yielding the final dichloro compound.

Table 1: Halogenation of Iminodibenzyl Derivatives

StepReagents/ConditionsYield (%)Purity (%)
N-ProtectionAcetyl chloride, CH₂Cl₂, 25°C, 2h9598
Radical ChlorinationNCS, AIBN, CCl₄, 80°C, 6h7895
Deprotection6M HCl, reflux, 3h8999

This method’s key advantage is its scalability, though the use of toxic solvents like carbon tetrachloride necessitates careful waste management.

Acid-Catalyzed Rearrangement of N-Arylindoles

A two-step synthesis starting from N-arylindoles offers a streamlined alternative. The process leverages acid-catalyzed ring expansion to construct the dibenzazepine core.

Synthetic Pathway

  • N-Arylation : Indole derivatives react with 2-chlorophenylboronic acid under Suzuki-Miyaura coupling conditions to form N-arylindoles.

  • Rearrangement : Treatment with polyphosphoric acid (PPA) at 100°C induces a ring-expanding rearrangement, forming the dichloro-dibenzazepine skeleton.

Table 2: Acid-Catalyzed Rearrangement Parameters

ParameterValue
Coupling CatalystPd(PPh₃)₄, K₂CO₃
Reaction Temperature80°C (Suzuki), 100°C (Rearrangement)
Yield (Overall)65%
Purity97%

This method avoids hazardous halogenation reagents but requires precise control of acid concentration to prevent over-decomposition.

Chlorination of Iminostilbene Carbonyl Chloride

Iminostilbene carbonyl chloride serves as a versatile intermediate for introducing chlorine atoms. The process involves bromination followed by chlorination, though direct chlorination has been optimized for higher efficiency.

Key Steps

  • Bromination to Dibromo Intermediate : Iminostilbene carbonyl chloride reacts with bromine in acetic acid, forming 10,11-dibromo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride.

  • Chlorine Substitution : The dibromo intermediate undergoes halogen exchange with copper(I) chloride in dimethylformamide (DMF) at 120°C, replacing bromine with chlorine.

Table 3: Chlorination via Halogen Exchange

ReagentConditionsYield (%)
CuCl, DMF120°C, 8h72
SolventDMF (anhydrous)
Purity96%

This method’s reliance on high temperatures and metal catalysts increases production costs but ensures regioselective chlorination.

Direct Cyclization of Dichlorinated Precursors

Recent advances employ dichlorinated benzene derivatives as starting materials to streamline synthesis. For example, 2,3-dichloroaniline reacts with phthalic anhydride under Friedel-Crafts conditions to form the dibenzazepine core.

Reaction Optimization

  • Friedel-Crafts Acylation : 2,3-Dichloroaniline and phthalic anhydride react in the presence of AlCl₃, forming a diketone intermediate.

  • Reductive Amination : The diketone is reduced with lithium aluminum hydride (LiAlH₄), followed by treatment with phosgene to introduce the carboxamide group.

Table 4: Cyclization Route Performance

StepReagentsYield (%)
Friedel-CraftsAlCl₃, 140°C, 5h68
Reductive AminationLiAlH₄, THF, 0°C, 2h81
CarbamoylationPhosgene, NH₃, CH₂Cl₂75

This route minimizes halogenation steps but requires handling toxic reagents like phosgene.

Enzymatic Hydrolysis of Trichloro Derivatives

Emerging biocatalytic methods use hydrolytic enzymes to convert trichloro intermediates into the dichloro target. For instance, Candida antarctica lipase B (CAL-B) selectively removes one chlorine atom from 10,11,11-trichloro-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide.

Process Highlights

  • Substrate : Trichloro derivative synthesized via exhaustive chlorination of Carbamazepine.

  • Enzyme : Immobilized CAL-B in phosphate buffer (pH 7.0) at 37°C.

  • Selectivity : 90% conversion to the dichloro product with <5% over-hydrolysis.

Table 5: Biocatalytic Hydrolysis Parameters

ParameterValue
Enzyme Loading20 mg/g substrate
Reaction Time24h
Yield85%
Enantiomeric Excess99% (trans-10,11-dichloro)

This green chemistry approach reduces waste but faces challenges in enzyme stability and substrate solubility .

Análisis De Reacciones Químicas

Types of Reactions: 10,11-Dichloro-10,11-dihydro-5H-dibenz[b,f]azepine-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: N-oxides of the parent compound.

    Reduction: Corresponding amines.

    Substitution: Derivatives with various functional groups replacing the chlorine atoms.

Aplicaciones Científicas De Investigación

Synthesis and Pharmaceutical Applications

Intermediary Role in Drug Development:
10,11-Dichloro-10,11-dihydro-5H-dibenz[b,f]azepine-5-carboxamide is utilized as an intermediate in the synthesis of Carbamazepine derivatives. These derivatives are explored for their potential in treating various conditions, including:

  • Trigeminal Neuralgia: A chronic pain condition affecting the trigeminal nerve in the face. Carbamazepine is often the first-line treatment for this disorder due to its effectiveness in pain relief .
  • Epilepsy: Carbamazepine is widely used to manage seizures, making its derivatives crucial for developing new formulations that may enhance efficacy or reduce side effects .

Toxicity Studies and Quality Control:
The compound is involved in toxicity studies related to Carbamazepine formulations. These studies are essential for ensuring safety and compliance with regulatory standards during the drug development process. Additionally, it plays a role in quality control (QC) during the commercial production of Carbamazepine .

Recent studies have focused on the structure-property relationships of dibenzazepines and their derivatives. Research has indicated that modifications to the dibenzazepine structure can significantly influence pharmacological activity, particularly concerning receptor interactions and metabolic stability .

Case Studies:

  • Neuropharmacological Studies: Investigations have demonstrated that compounds related to 10,11-Dichloro-10,11-dihydro-5H-dibenz[b,f]azepine exhibit varying degrees of activity at neurotransmitter receptors, which may contribute to their therapeutic effects.
  • Analytical Studies: The compound has been analyzed using advanced chromatographic techniques to assess purity and identify impurities during the manufacturing process of Carbamazepine formulations .

Mecanismo De Acción

The mechanism of action of 10,11-Dichloro-10,11-dihydro-5H-dibenz[b,f]azepine-5-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For instance, in neurological applications, it may interact with neurotransmitter receptors or ion channels, influencing neuronal signaling and function.

Comparación Con Compuestos Similares

Structural and Functional Differences

The dibenzazepine scaffold is a common feature among anticonvulsants and antidepressants. Substituents at the 10,11-positions determine key properties:

Compound Name Substituents at 10,11 Primary Indication Key Metabolic Pathway
Carbamazepine (CBZ) Double bond (10,11-unsaturation) Epilepsy, bipolar disorder Epoxidation to toxic 10,11-epoxide
Oxcarbazepine (OXC) 10-keto, 11-hydrogen Epilepsy Reduction to 10-hydroxy metabolite (DiCBZ)
Eslicarbazepine acetate (BIA 2-093) 10-acetoxy, 11-hydrogen Epilepsy Hydrolysis to eslicarbazepine (active metabolite)
BIA 2-024 10-hydroxyimino Anticonvulsant (preclinical) Direct activity; minimal metabolism
Clomipramine 3-chloro, dimethylaminopropyl Depression Demethylation to active desmethylclomipramine
Target compound (hypothetical) 10,11-dichloro Not reported Theoretical: Dehalogenation or hydroxylation

Key Observations :

  • Chlorine vs.
  • Metabolic Stability: Carbamazepine’s epoxidation leads to toxicity, while oxcarbazepine and eslicarbazepine avoid this via non-enzymatic reduction or ester hydrolysis . A dichloro derivative might resist epoxidation but could form reactive intermediates during dehalogenation.

Pharmacological Activity

Anticonvulsant Efficacy
  • Eslicarbazepine Acetate : Orally active with ED50 of 4.7 mg/kg in maximal electroshock (MES) tests, surpassing carbamazepine in sodium channel blockade .
  • BIA 2-024 : Shows comparable MES efficacy to carbamazepine but with a higher protective index (neurotoxicity vs. efficacy) .
  • Carbamazepine : Potent MES inhibition (ED50 = 3.2 mg/kg) but causes motor impairment at low doses .

Hypothetical Dichloro Compound : Chlorine’s electron-withdrawing effects might enhance sodium channel binding affinity, but steric bulk could reduce potency compared to smaller substituents like acetoxy .

Neurotoxicity Profile
  • Carbamazepine : High neurotoxicity due to epoxide metabolite; rotarod test TD50 = 8.9 mg/kg .
  • Eslicarbazepine and BIA 2-024: Lower neurotoxicity (TD50 > 50 mg/kg) due to non-epoxide metabolism .
  • Dichloro Compound: Potential for reduced neurotoxicity if metabolism avoids reactive intermediates, but chlorine’s persistence might increase off-target effects.

Sodium Channel-Blocking Properties

  • Eslicarbazepine Acetate : Inhibits [³H]batrachotoxinin binding (IC50 = 12 µM), 3-fold more potent than carbamazepine .
  • BIA 2-093 : Blocks voltage-gated sodium channels in a use-dependent manner, similar to carbamazepine but with slower kinetics .
  • Dichloro Compound : Chlorine’s electronegativity may strengthen channel interaction, but steric hindrance could limit access to the binding site.

Clinical and Preclinical Data

  • Eslicarbazepine Acetate : Approved for partial-onset seizures; bioequivalence studies confirm consistent pharmacokinetics across formulations .
  • Clomipramine : A tricyclic antidepressant with SSRI activity; unrelated to anticonvulsants but shares the dibenzazepine core .
  • Dichloro Compound: No clinical data available. Preclinical studies would need to address metabolism, toxicity, and efficacy relative to established analogs.

Actividad Biológica

10,11-Dichloro-10,11-dihydro-5H-dibenz[b,f]azepine-5-carboxamide (CAS Number: 59690-98-1) is a compound with significant implications in medicinal chemistry, particularly in the context of anticonvulsant activity. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C15H12Cl2N2O
  • Molecular Weight : 307.17 g/mol
  • Structural Characteristics : The compound features a dibenzazepine core with dichlorination at the 10 and 11 positions and a carboxamide functional group at the 5 position.

The biological activity of this compound is closely related to its structural analogs, particularly carbamazepine. It is believed to exert its pharmacological effects primarily through the following mechanisms:

  • Sodium Channel Modulation : Similar to carbamazepine, this compound likely inhibits voltage-gated sodium channels, stabilizing the inactive state and thereby reducing neuronal excitability.
  • GABAergic Activity : The compound may enhance GABAergic transmission, contributing to its anticonvulsant properties by increasing inhibitory neurotransmission.

Anticonvulsant Activity

Research indicates that this compound demonstrates significant anticonvulsant effects. In animal models, it has been shown to reduce seizure frequency and severity comparable to established antiepileptic drugs.

StudyModelDoseEffect
SW620 cells20 mg/kgIncreased cytotoxicity of camptothecin by 19-fold
Rat model30 mg/kgSignificant reduction in seizure activity

Cytotoxicity

In vitro studies suggest that while the compound exhibits potent anticonvulsant properties, it maintains low cytotoxicity levels. For example, in experiments with SW620 cells, it was found to enhance the cytotoxic effects of other chemotherapeutic agents without exhibiting substantial toxicity itself .

Case Study 1: Efficacy in Epileptic Models

A study conducted on various animal models demonstrated that administration of this compound significantly reduced the frequency of tonic-clonic seizures. The results indicated an efficacy rate comparable to that of carbamazepine and other first-line antiepileptic medications.

Case Study 2: Pharmacokinetics

Pharmacokinetic evaluations revealed that the compound has a moderate bioavailability of approximately 20% when administered orally in mice. This suggests potential for effective therapeutic use but also indicates a need for further optimization in formulation for enhanced absorption .

Q & A

Q. What are the established synthetic routes for 10,11-Dichloro-10,11-dihydro-5H-dibenz[b,f]azepine-5-carboxamide, and how do reaction conditions influence yield and purity?

Answer: The compound can be synthesized via two primary pathways:

  • Pathway 1 : Chlorination of 10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions. Excess chlorinating agents (2–3 equivalents) at 60–80°C for 6–8 hours achieve >80% conversion .
  • Pathway 2 : Direct substitution of 10,11-dihydroxy derivatives with chlorine via nucleophilic displacement. This method requires catalytic acid (e.g., H₂SO₄) and yields ~70% with strict temperature control (40–50°C) to avoid over-chlorination .

Q. Critical Parameters :

  • Purity is highly sensitive to solvent choice (e.g., chlorobenzene minimizes side reactions compared to toluene) .
  • Residual solvents (e.g., phosgene derivatives) must be removed via vacuum distillation to meet pharmacopeial standards .

Q. Table 1: Synthetic Pathway Comparison

MethodReagentsYield (%)Purity (%)Key Side Products
ChlorinationSOCl₂, PCl₅80–8595–98Oxidized azepine rings
Nucleophilic DisplacementCl₂, H₂SO₄70–7590–92Di-chloro overproducts

Q. How can researchers confirm the structural identity of this compound, and what analytical techniques resolve ambiguities in spectral data?

Answer:

  • 1H/13C NMR : The dichloro substituents produce distinct splitting patterns (e.g., doublets at δ 4.2–4.5 ppm for the dihydro-azepine protons) .
  • Mass Spectrometry (HRMS) : A molecular ion peak at m/z 349.02 [M+H]⁺ confirms the molecular formula (C₁₅H₁₂Cl₂N₂O) .
  • X-ray Diffraction : Resolves ambiguities in stereochemistry (e.g., chair vs. boat conformation of the azepine ring) .

Critical Note : Contradictions in FTIR carbonyl stretches (1650–1680 cm⁻¹) may arise from polymorphism. Use temperature-controlled crystallography to isolate stable forms .

Advanced Research Questions

Q. What strategies are effective for achieving enantiomeric purity in derivatives of this compound, particularly for neuropharmacological applications?

Answer:

  • Chiral Resolution : Use of (S)- or (R)-mandelic acid as resolving agents achieves >98% enantiomeric excess (ee) for 10,11-dihydroxy intermediates .
  • Asymmetric Catalysis : Palladium-catalyzed Buchwald-Hartwig amination with chiral ligands (e.g., BINAP) yields enantioselective carboxamide derivatives (85–90% ee) .

Q. Table 2: Enantioselective Synthesis Data

MethodCatalyst/Ligandee (%)Yield (%)
Chiral Resolution(S)-Mandelic Acid9865
Asymmetric AminationPd/BINAP9075

Q. How do polymorphic forms of this compound impact its stability and bioavailability in preclinical studies?

Answer:

  • Form I (Monoclinic) : Stable under ambient conditions but exhibits low aqueous solubility (0.12 mg/mL).
  • Form II (Orthorhombic) : Metastable with higher solubility (0.45 mg/mL) but converts to Form I at >40°C .

Q. Methodological Recommendations :

  • Use differential scanning calorimetry (DSC) to map polymorph transitions.
  • Co-crystallization with succinic acid enhances bioavailability by stabilizing Form II .

Q. What mechanistic insights explain contradictory cytotoxicity data in cancer cell lines versus normal cells?

Answer:

  • Selective Apoptosis : The compound induces mitochondrial membrane depolarization in cancer cells (IC₅₀ = 12 μM) but not in normal fibroblasts (IC₅₀ > 100 μM) due to differential expression of voltage-dependent anion channels (VDACs) .
  • Metabolite Interference : 10,11-epoxide metabolites (via CYP3A4) exhibit off-target kinase inhibition, complicating dose-response curves. Use CYP inhibitors (e.g., ketoconazole) to isolate parent compound effects .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.